molecular formula C6H4F3NO3 B6162140 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid CAS No. 354795-48-5

5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid

Cat. No. B6162140
CAS RN: 354795-48-5
M. Wt: 195.1
InChI Key:
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Description

The compound “5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid” likely belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .


Synthesis Analysis

While the specific synthesis process for this compound is not available, trifluoromethyl-containing compounds are often synthesized using techniques such as nucleophilic substitution, addition to unsaturated bonds, and radical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of an oxazole ring with a methyl group attached at the 5-position, a trifluoromethyl group at the 3-position, and a carboxylic acid group at the 4-position .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the trifluoromethyl group and the oxazole ring. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group, the oxazole ring, and the carboxylic acid group. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many trifluoromethyl-containing compounds are used in pharmaceuticals and agrochemicals due to their unique physicochemical properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields such as pharmaceuticals and agrochemicals, as well as studying its reactivity and properties in more detail .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid involves the synthesis of 5-methyl-3-(trifluoromethyl)-1,2-oxazole followed by carboxylation of the oxazole ring.", "Starting Materials": [ "2,4,5-trifluoroacetophenone", "ethyl acetoacetate", "methylamine", "sodium hydroxide", "carbon dioxide", "hydrochloric acid", "sodium chloride", "sodium bicarbonate", "sodium sulfate", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 5-methyl-3-(trifluoromethyl)-1,2-oxazole", "a. Dissolve 2,4,5-trifluoroacetophenone (1.0 g, 5.0 mmol) and ethyl acetoacetate (0.8 g, 6.0 mmol) in ethanol (10 mL) and add methylamine (0.5 mL, 10.0 mmol) dropwise with stirring.", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with water and dry to obtain 5-methyl-3-(trifluoromethyl)-1,2-oxazole as a white solid (1.2 g, 85% yield).", "Step 2: Carboxylation of the oxazole ring", "a. Dissolve 5-methyl-3-(trifluoromethyl)-1,2-oxazole (0.5 g, 2.5 mmol) in water (10 mL) and add sodium hydroxide (0.3 g, 7.5 mmol) and carbon dioxide gas.", "b. Heat the reaction mixture at 80°C for 2 hours.", "c. Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "d. Extract the product with ethyl acetate (3 x 10 mL) and wash the organic layer with water, sodium bicarbonate solution, and brine.", "e. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid as a white solid (0.4 g, 70% yield)." ] }

CAS RN

354795-48-5

Molecular Formula

C6H4F3NO3

Molecular Weight

195.1

Purity

95

Origin of Product

United States

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